5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-cyano-3-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as TBAF (tetra-n-butylammonium fluoride) and acids like H2SO4 to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can modify the nitrile group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like TBAF and acids such as H2SO4.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylacetonitriles.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets, making it useful in medicinal chemistry and biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-3-methoxysalicylidene-2-furfurylimine
- 3-Nitrosalicylidene-2-furfurylimine
- 3-Bromo-2-fluoro-5-hydroxyphenylacetonitrile
Uniqueness
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
Molekularformel |
C8H5BrFNO |
---|---|
Molekulargewicht |
230.03 g/mol |
IUPAC-Name |
2-(5-bromo-3-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,12H,1H2 |
InChI-Schlüssel |
CHRWFCLTLJDEGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC#N)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.